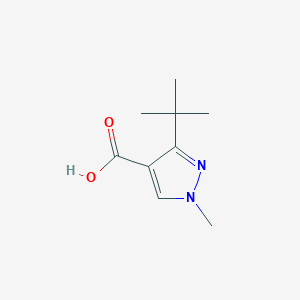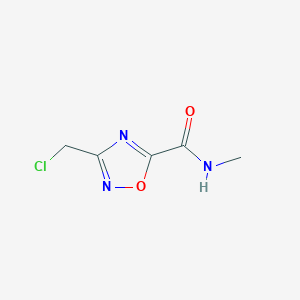
(2-Propoxypyridin-3-yl)methanamine
Übersicht
Beschreibung
“(2-Propoxypyridin-3-yl)methanamine” is a chemical compound that holds great potential for scientific research. It is used for pharmaceutical testing and is considered a high-quality reference standard . Its versatile properties make it useful in various applications such as drug development, catalysis, and material synthesis.
Molecular Structure Analysis
The molecular weight of “(2-Propoxypyridin-3-yl)methanamine” is 166.22 . The IUPAC name is (2-propoxy-3-pyridinyl)methanamine . The InChI code is 1S/C9H14N2O/c1-2-6-12-9-8(7-10)4-3-5-11-9/h3-5H,2,6-7,10H2,1H3 .Physical And Chemical Properties Analysis
“(2-Propoxypyridin-3-yl)methanamine” is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Synthesis
(2-Propoxypyridin-3-yl)methanamine derivatives have been explored for their utility in catalytic applications and as intermediates in organic synthesis. One study describes the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles using derivatives similar to (2-Propoxypyridin-3-yl)methanamine. These palladacycles underwent C–H bond activation and were characterized in solid state. The catalytic applications demonstrated good activity and selectivity, showcasing the potential of these compounds in catalytic processes (Roffe et al., 2016).
Anticonvulsant Activity
Another significant application of related compounds includes their potential as anticonvulsant agents. A study on novel schiff bases of 3-aminomethyl pyridine, structurally related to (2-Propoxypyridin-3-yl)methanamine, revealed several compounds exhibiting seizures protection in various models. This indicates the therapeutic potential of these derivatives in treating convulsions (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
Compounds based on (2-Propoxypyridin-3-yl)methanamine derivatives have also found applications in cellular imaging and photocytotoxicity. Iron(III) complexes involving similar structural motifs showed unprecedented photocytotoxicity under red light, indicating their potential in photodynamic therapy and as imaging agents for cancer cells (Basu et al., 2014).
Photophysics and Photo-induced Reactions
Research on photo-induced oxidation of complexes featuring (2-Propoxypyridin-3-yl)methanamine analogues has contributed to understanding the mechanisms of light-driven electron transfer processes. These studies have implications for designing photoactive materials and for applications in photocatalysis (Draksharapu et al., 2012).
Enhanced Cellular Uptake and Selectivity
Further exploration into iron(III) complexes with pyridoxal Schiff base derivatives, which share a similar binding motif to (2-Propoxypyridin-3-yl)methanamine, revealed enhanced cellular uptake with selectivity and significant photocytotoxicity. This underlines the utility of such compounds in targeted cancer therapy (Basu et al., 2015).
Eigenschaften
IUPAC Name |
(2-propoxypyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-6-12-9-8(7-10)4-3-5-11-9/h3-5H,2,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBKKULUQVXVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304500 | |
| Record name | 2-Propoxy-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propoxypyridin-3-yl)methanamine | |
CAS RN |
851773-46-1 | |
| Record name | 2-Propoxy-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851773-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propoxy-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517387.png)








